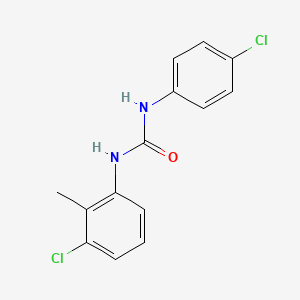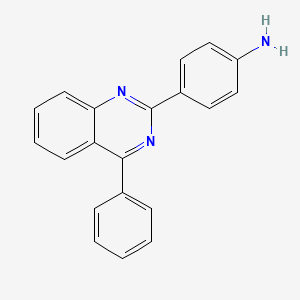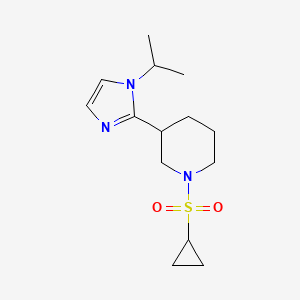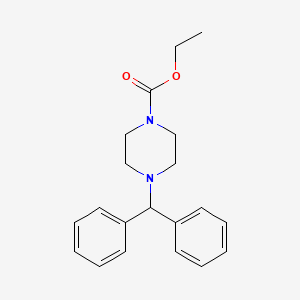
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea, commonly known as CMU, is a compound that has gained significant attention in the field of scientific research due to its promising applications in various fields. CMU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 330.22 g/mol.
Aplicaciones Científicas De Investigación
CMU has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMU has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, CMU has been evaluated for its herbicidal properties and has shown promising results in controlling the growth of weeds. In materials science, CMU has been studied for its potential use as a building block in the synthesis of new materials such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. CMU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. These inhibitory effects are thought to contribute to the antitumor and herbicidal activities of CMU.
Biochemical and Physiological Effects:
CMU has been shown to have a range of biochemical and physiological effects in various organisms. In mammals, CMU has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus and human cytomegalovirus. In plants, CMU has been shown to inhibit the growth of weeds by disrupting the normal functioning of the plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMU in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. It also exhibits a wide range of activities, making it useful in multiple fields. However, one of the limitations of CMU is its toxicity. It can be harmful to humans and animals if not handled properly, and its effects on the environment are not fully understood.
Direcciones Futuras
There are several future directions for research on CMU. One area of interest is the development of new derivatives of CMU with improved properties. Another area of interest is the investigation of the mechanism of action of CMU in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential use of CMU in the synthesis of new materials and the development of herbicides could also be explored.
Métodos De Síntesis
The synthesis of CMU involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure CMU.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-12(16)3-2-4-13(9)18-14(19)17-11-7-5-10(15)6-8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWPXAQIZGVUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)


![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)